molecular formula C17H15N3O4S2 B6480205 methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 443108-44-9

methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B6480205
CAS No.: 443108-44-9
M. Wt: 389.5 g/mol
InChI Key: BQRFUZNPCJCUFR-UHFFFAOYSA-N
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Description

Methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate (hereafter referred to as Compound 5c) is a heterocyclic compound featuring a fused thiazoloquinazoline core. Its synthesis involves the introduction of a pyrrolidine-1-carbonyl group at position 3, a methyl ester at position 8, and a sulfanylidene (thione) group at position 1. Key characteristics include:

  • Synthesis: Prepared via cyclocondensation reactions, yielding 77% with a melting point of 280°C .
  • Structural Data:
    • 1H-NMR: δ 12.43 (s, 1H, NH), 11.19 (s, 1H, CH), 8.27 (d, J = 7.4 Hz, 1H), 3.92 (s, 3H, OCH3), 3.54 (s, 4H, N(CH2)2) .
    • 13C-NMR: 182.99 (CS), 164.88 (CO), 52.60 (OCH3) .
  • Biological Activity: Exhibits antimicrobial properties, likely due to the thione group and electron-deficient quinazoline core .

Properties

IUPAC Name

methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-16(23)9-4-5-10-11(8-9)20-13(18-14(10)21)12(26-17(20)25)15(22)19-6-2-3-7-19/h4-5,8H,2-3,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRFUZNPCJCUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-a]pyridine Derivatives

Compound 46 : N-(7-(Naphthalen-1-ylmethyl)-5-oxo-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyridin-8-yl)methanesulfonamide
  • Key Features: Contains a 1,2,3-triazole substituent and methanesulfonamide group. Synthesized via reaction of triazole intermediates with methylamine in ethanol .
  • Comparison: The sulfonamide group in Compound 46 enhances pharmacokinetic properties (e.g., solubility and metabolic stability) compared to the ester group in Compound 5c .
Compound 37 : Benzyl(7-(naphthalen-1-ylmethyl)-5-oxo-3-(3-phenyl-1H-1,2,4-triazol-5-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyridin-8-yl)carbamate
  • Key Features :
    • Features a benzyl carbamate group and 1,2,4-triazole substituent.
    • Synthesized via hydrolysis of methyl esters using LiOH .
  • Comparison: The carbamate group in Compound 37 may confer greater hydrolytic stability compared to the methyl ester in Compound 5c . No biological data are provided, limiting direct efficacy comparisons .

5-Oxopyrrolidine Derivatives

Compound 8 : 4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid
  • Key Features :
    • Contains a thioxo-oxadiazole substituent and benzoic acid group.
    • Synthesized with 66% yield via hydrazine-carbothioate intermediates .
  • Comparison :
    • The thioxo-oxadiazole moiety in Compound 8 may enhance metal-binding capacity, unlike the pyrrolidine-carbonyl group in Compound 5c .
    • Both compounds exhibit antimicrobial activity, but Compound 5c’s fused thiazoloquinazoline core likely improves membrane penetration .

Spirocyclic and Fused Heterocycles

Compound 10b : N’-(2-Methoxybenzylidene)-1-(4-(2-(2-methoxybenzylidene)hydrazine-1-carbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide
  • Key Features :
    • Contains a hydrazide-hydrazone scaffold with methoxybenzylidene substituents.
    • Synthesized with 71% yield via Schiff base formation .
  • Compound 5c’s thione group may offer superior hydrogen-bonding interactions in crystal packing compared to the planar hydrazone group .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Yield Melting Point (°C) Bioactivity
Compound 5c Thiazolo[3,4-a]quinazoline Pyrrolidine-1-carbonyl, methyl ester, thione 77% 280 Antimicrobial
Compound 46 Thiazolo[3,2-a]pyridine 1,2,3-Triazole, methanesulfonamide N/A N/A Not reported
Compound 37 Thiazolo[3,2-a]pyridine Benzyl carbamate, 1,2,4-triazole N/A N/A Not reported
Compound 8 5-Oxopyrrolidine Thioxo-oxadiazole, benzoic acid 66% N/A Antimicrobial
Compound 10b 5-Oxopyrrolidine Hydrazide-hydrazone, methoxybenzylidene 71% N/A Chelation potential

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., thione in Compound 5c, sulfonamide in Compound 46) improve bioactivity and stability .
  • Bulky substituents (e.g., naphthalenylmethyl in Compound 46) may hinder membrane permeability compared to smaller groups like pyrrolidine-carbonyl .

Synthetic Efficiency :

  • Compound 5c’s high yield (77%) contrasts with lower yields in analogous spirocyclic systems (e.g., 66% for Compound 8), highlighting optimized reaction conditions for fused heterocycles .

Crystallographic Insights :

  • The thione group in Compound 5c facilitates hydrogen bonding (S···H-N), influencing crystal packing and stability .

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